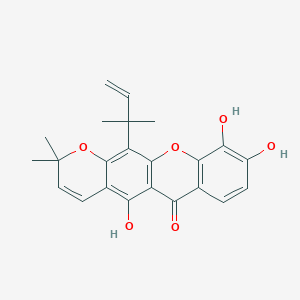

Macluraxanthone

描述

属性

IUPAC Name |

5,9,10-trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-6-22(2,3)15-19-12(9-10-23(4,5)29-19)17(26)14-16(25)11-7-8-13(24)18(27)20(11)28-21(14)15/h6-10,24,26-27H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVLGJCHUWXTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207172 | |

| Record name | Macluraxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-14-6 | |

| Record name | Macluraxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5848-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macluraxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macluraxanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Macluraxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Macluraxanthone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macluraxanthone is a naturally occurring prenylated xanthone, a class of heterocyclic compounds known for their diverse and significant biological activities.[1][2] Structurally, it is a trihydroxylated xanthone featuring a pyran ring and a prenyl chain.[3] This compound has garnered considerable interest within the scientific community due to its promising pharmacological properties, including antioxidant, anti-inflammatory, anticancer, antimalarial, and antibacterial effects.[2][4][5] As research into natural products for novel therapeutic agents continues to expand, a comprehensive understanding of the sources and efficient isolation of this compound is crucial for advancing its potential in drug discovery and development. This guide provides an in-depth overview of the primary natural sources of this compound and details the key methodologies for its extraction, isolation, and purification.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Moraceae (mulberry family) and Clusiaceae (Guttiferae) families. The distribution of the compound can be specific to certain parts of the plant, such as the roots, bark, leaves, or twigs.

Table 1: Principal Natural Sources of this compound

| Plant Family | Species | Part of Plant | References |

| Moraceae | Maclura pomifera (Osage Orange) | Root Bark | [6][7][8][9] |

| Cudrania tricuspidata (Cudrang) | Root Bark, Roots, Leaves | [10][11][12][13][14] | |

| Maclura cochinchinensis | Roots | [15][16] | |

| Maclura tinctoria | Bark | [1][17] | |

| Clusiaceae | Garcinia dulcis | Not specified | [18][19] |

| (Guttiferae) | Garcinia speciosa | Leaves, Twigs | [20] |

| Rheedia benthamiana | Root Bark | [21] | |

| Calophyllum blancoi | Not specified | [9] | |

| Calophyllaceae | Mesua ferrea | Not specified | [5] |

Extraction and Isolation Methodologies

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The choice of method depends on the plant matrix, the desired purity of the final product, and the scale of the operation.

Initial Extraction

The primary step involves extracting the compound from the dried and powdered plant material. Solvent extraction is the most common technique, with the choice of solvent being critical for achieving high yields.

-

Solvents: A range of solvents with varying polarities are used. Dichloromethane and a methanol:water mixture (9:1, v/v) have been effectively used for extracting this compound from Maclura pomifera root bark.[6][8] Other commonly employed solvents include ethanol, ethyl acetate, n-hexane, and chloroform.[20][22]

-

Techniques:

-

Solid-Liquid Extraction (SLE): This conventional method involves maceration or percolation of the plant material with a suitable solvent.[7][8]

-

Soxhlet Extraction: A continuous extraction method that is useful when the target compound has limited solubility in a particular solvent.[7]

-

Sea Sand Disruption Method (SSDM): This technique involves homogenizing the plant material with sea sand, which acts as a disruptor, followed by elution with a solvent like dichloromethane. This method has been shown to be particularly efficient and rapid, providing a high recovery rate for this compound.[6][7][8]

-

Matrix Solid-Phase Dispersion (MSPD): An alternative method that involves blending the sample with a solid support and eluting the compounds with appropriate solvents.[7][8]

-

Fractionation and Purification

Crude extracts are complex mixtures containing numerous compounds. Therefore, subsequent fractionation and purification steps are essential to isolate pure this compound.

-

Column Chromatography (CC): This is a fundamental technique for the separation of compounds from the crude extract. Silica gel is a commonly used stationary phase, with a mobile phase consisting of a solvent gradient, such as an ethyl acetate-hexane system, to elute fractions with increasing polarity.[7][20]

-

Thin-Layer Chromatography (TLC): TLC is primarily used for the qualitative analysis of fractions from column chromatography to identify those containing this compound and to monitor the progress of purification.[7][23]

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, reversed-phase HPLC (RP-HPLC) is the method of choice.[23] A C18 column is typically used with a mobile phase like methanol-water.[24] HPLC offers high resolution and is essential for obtaining high-purity this compound.[25]

-

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of a solid support, which can be advantageous for separating compounds prone to irreversible adsorption.[26]

Quantitative Data Summary

Quantitative data regarding the extraction and isolation of this compound is crucial for process optimization and reproducibility. The following table summarizes key quantitative findings from cited literature.

Table 2: Quantitative Data on this compound Isolation

| Parameter | Method/Source | Value | References |

| Recovery Rate | Sea Sand Disruption Method (M. pomifera) | > 80% | [6][7][8] |

| Reproducibility (R.S.D.) | Extraction from M. pomifera | < 5% | [6][7][8] |

| Antioxidant Activity (IC₅₀) | DPPH Assay (G. speciosa) | 7.65 µg/mL | [20] |

| Cytotoxicity (ED₅₀) | A549 Lung Cancer Cells (G. speciosa) | 15.38 µg/mL | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation of this compound.

Protocol 1: Extraction from Maclura pomifera Root Bark via Sea Sand Disruption Method (SSDM)

This protocol is based on the efficient and rapid method described by Teixeira and Costa.[7][8]

-

Plant Material Preparation:

-

Collect fresh root bark from Maclura pomifera.

-

Wash the bark thoroughly to remove soil and debris.

-

Dry the bark in a convection oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grind the dried bark into a fine powder using a mechanical grinder.

-

-

Extraction Procedure:

-

Weigh 1.0 g of the powdered root bark.

-

In a mortar, combine the powder with 2.0 g of washed and dried sea sand.

-

Homogenize the mixture thoroughly using a pestle for 5-10 minutes until a uniform consistency is achieved.

-

Transfer the homogenized mixture to a chromatography column or a suitable elution apparatus.

-

Elute the mixture with 20 mL of dichloromethane.

-

Collect the eluate.

-

-

Sample Processing:

-

Evaporate the solvent from the eluate under reduced pressure using a rotary evaporator.

-

Re-dissolve the resulting crude extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis by HPLC.

-

Protocol 2: General Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for fractionating a crude extract to isolate this compound.

-

Column Preparation:

-

Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the initial mobile phase solvent (e.g., n-hexane).

-

Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the elution solvent or a suitable non-polar solvent.

-

Alternatively, adsorb the crude extract onto a small amount of silica gel by evaporating the solvent.

-

Carefully load the sample onto the top of the prepared silica gel column.

-

-

Elution and Fractionation:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient could be from 100:0 to 0:100 hexane:ethyl acetate.[20]

-

Collect fractions of a fixed volume (e.g., 10-20 mL) sequentially.

-

-

Analysis of Fractions:

-

Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions that show a pure spot corresponding to a this compound standard.

-

Evaporate the solvent from the pooled fractions to obtain the purified compound.

-

Visualizing the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from a plant source.

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound stands out as a high-potential natural product for pharmaceutical research and development. Its presence in several plant families, particularly Moraceae and Clusiaceae, provides a range of sources for its procurement. Efficient isolation is achievable through modern extraction techniques like the sea sand disruption method, followed by robust chromatographic purification procedures. The methodologies and data presented in this guide offer a technical foundation for researchers aiming to isolate and study this compound, thereby facilitating further investigation into its therapeutic applications. Continued research into optimizing these isolation protocols and exploring new natural sources will be vital for unlocking the full potential of this remarkable xanthone.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Immuno-modulatory effects of this compound on macrophage phenotype and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C23H22O6 | CID 5281646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hepatoprotective constituents of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound B | C23H24O6 | CID 5353737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phytoconstituents and Biological Activities of Garcinia dulcis (Clusiaceae): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Three new xanthones and this compound from Rheedia benthamiana Pl. Triana (guttiferae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Separation methods for pharmacologically active xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. lcms.cz [lcms.cz]

- 26. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Macluraxanthone: A Technical Guide on its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Macluraxanthone, a prenylated xanthone isolated from plants of the Moraceae and Guttiferae families, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. This technical guide synthesizes the current understanding of its molecular mechanisms of action. The primary anticancer activities of this compound are attributed to its ability to modulate critical cellular signaling pathways, including the NF-κB and MAPK pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual diagrams of the involved pathways to serve as a comprehensive resource for the scientific community.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds that have garnered significant interest in oncology for their diverse pharmacological properties. This compound is a prominent member of this class, isolated from species such as Maclura cochinchinensis, Mesua species, and Garcinia schomburgkiana.[1][2] Its unique chemical structure contributes to its potent biological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[2] This guide delves into the core mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on cancer cells, providing a foundation for further research and drug development.

Cytotoxicity Profile

This compound exhibits potent cytotoxic activity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values, which measure the compound's potency in inhibiting cancer cell growth, have been documented in several studies. These findings highlight the broad-spectrum anticancer potential of this compound.

Table 1: Cytotoxicity (IC50/ED50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |

|---|---|---|---|

| KB | Oral Epidermoid Carcinoma | 1.45 | [3] |

| HeLa S-3 | Cervical Cancer | 1.93 | [3] |

| HT-29 | Colorectal Adenocarcinoma | 1.84 | [3] |

| MCF-7 | Breast Adenocarcinoma | 1.76 | [3] |

| HepG2 | Hepatocellular Carcinoma | 1.93 | [3] |

| THP-1 | Acute Monocytic Leukemia | 2.25 ± 0.14 | [3] |

| A549 | Lung Carcinoma | 5.26 ± 0.13 | [3] |

| Raji | Burkitt's Lymphoma | 1.40 | [3] |

| SNU-1 | Gastric Carcinoma | 1.90 | [3] |

| K562 | Chronic Myelogenous Leukemia | 1.60 | [3] |

| LS-174T | Colorectal Adenocarcinoma | 2.30 | [3] |

| SK-MEL-28 | Malignant Melanoma | 2.10 | [3] |

| IMR-32 | Neuroblastoma | 5.28 | [3] |

| NCI-H23 | Non-Small Cell Lung Cancer | 1.80 |[3] |

Note: The data presented are compiled from multiple sources and experimental conditions may vary.

Core Mechanisms of Action

The anticancer activity of this compound is not due to a single mode of action but rather a multi-targeted assault on key cellular processes that are dysregulated in cancer.

Modulation of Pro-Inflammatory Signaling Pathways

Chronic inflammation is a key driver of cancer progression. This compound has been shown to potently inhibit major inflammatory signaling pathways, thereby creating an anti-tumor microenvironment.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers.[4] this compound B has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway.[5][6][7][8] The mechanism involves preventing the nuclear translocation and subsequent DNA-binding activity of the p65 subunit of NF-κB.[5][6][7] This blockade leads to the downregulation of NF-κB target genes, including the inflammatory mediators iNOS and COX-2, and pro-inflammatory cytokines such as TNF-α and IL-6.[5][6][7]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9] Dysregulation of this pathway is frequently observed in cancer.[10][11] this compound B effectively inhibits the LPS-induced phosphorylation of key MAPK family members: c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK in RAW264.7 and BV2 cells.[5][8] By blocking the activation of these kinases, this compound disrupts the downstream signaling that contributes to inflammation and cell survival.

The PI3K/Akt/mTOR pathway is a master regulator of cell growth, survival, and metabolism, and it is one of the most frequently activated pathways in human cancers.[12][13][14] While direct studies on this compound's effect on this pathway are limited, several other natural prenylated xanthones have been shown to be potent inhibitors of PI3K/Akt/mTOR signaling in cancer cells, particularly in triple-negative breast cancer.[15][16] These related compounds induce G2/M phase cell cycle arrest and apoptosis by down-regulating the levels of both total and phosphorylated PI3K, Akt, and mTOR.[15] This suggests a probable, yet unconfirmed, mechanism for this compound that warrants further investigation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Several studies on xanthone derivatives indicate their mechanism of action involves the induction of apoptosis.[17][18] This is often achieved by activating caspase proteins, which are the executioners of apoptosis, and by modulating the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.[18][19] For instance, the xanthone Cudraxanthone I has been shown to strongly induce apoptosis in leukemia cells via the activation of caspases-3/7, -8, and -9, and the disruption of the mitochondrial membrane potential.[20]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. Several xanthones have been found to induce cell cycle arrest, thereby halting the proliferation of cancer cells.[19][21][22] For example, α-mangostin and β-mangostin cause G1 phase arrest, while γ-mangostin leads to S phase arrest in colon cancer cells.[21] This is often associated with altered expression of key cell cycle regulators like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).[21][23] In silico studies suggest that this compound and its derivatives may act by inhibiting CDK2, a key regulator of the cell cycle, thus providing a potential mechanism for its anti-proliferative effects.[1]

Anti-Metastatic Potential

The ability of cancer cells to metastasize is a major cause of mortality. Emerging evidence suggests that certain xanthones can inhibit cancer cell metastasis. For instance, Cratoxylumxanthone C, another natural xanthone, was found to inhibit lung cancer cell migration and invasion by suppressing the phosphorylation of Focal Adhesion Kinase (FAK) and down-regulating the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix.[24] That same compound also demonstrated anti-angiogenesis effects in a zebrafish model, a critical process for tumor growth and metastasis.[24] Given the structural similarities, it is plausible that this compound shares these anti-metastatic properties.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and other xanthones.

Cell Viability and Cytotoxicity (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, e.g., DMSO). The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well (typically 10-20 µL) and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against drug concentration.

-

Protein Expression Analysis (Western Blotting)

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Protein Extraction: Cells are treated with this compound, then washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-p65, anti-caspase-3).

-

Washing and Secondary Antibody: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, an enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using X-ray film or a digital imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software, often normalizing to a loading control protein like β-actin or GAPDH.

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Principle: Flow cytometry is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It can be used to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

-

Protocol (Apoptosis - Annexin V/PI Staining):

-

Cell Treatment & Harvesting: Cells are treated with this compound, then harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

-

Analysis: The stained cells are analyzed by a flow cytometer. The population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

-

Protocol (Cell Cycle):

-

Cell Treatment & Harvesting: Cells are treated and harvested as above.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Analysis: The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by a flow cytometer. A histogram of cell count versus fluorescence intensity is generated to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

This compound is a promising natural compound with multi-faceted anticancer activity. Its mechanism of action is centered on the potent inhibition of the NF-κB and MAPK signaling pathways, which culminates in the induction of apoptosis and cell cycle arrest. The available data strongly supports its cytotoxic efficacy against a wide array of cancer cell lines.

Future research should focus on:

-

In Vivo Studies: Validating the observed in vitro effects in preclinical animal models of cancer to assess efficacy, pharmacokinetics, and potential toxicity.

-

PI3K/Akt/mTOR Pathway: Directly investigating the effect of this compound on the PI3K/Akt/mTOR pathway to confirm if it shares this mechanism with other prenylated xanthones.

-

Metastasis and Angiogenesis: Conducting detailed studies to confirm and elucidate the specific mechanisms behind its potential anti-metastatic and anti-angiogenic properties.

-

Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

This comprehensive guide provides a detailed foundation for understanding the anticancer properties of this compound, highlighting its potential as a lead compound for the development of novel cancer therapies.

References

- 1. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cratoxylumxanthone C, a natural xanthone, inhibits lung cancer proliferation and metastasis by regulating STAT3 and FAK signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

Macluraxanthone: A Comprehensive Technical Guide

An In-depth Exploration of its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macluraxanthone, a prenylated xanthone, has emerged as a significant natural product with a diverse range of pharmacological activities. Since its initial discovery, research has unveiled its potent anticancer, antibacterial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound. It includes a detailed summary of its chemical and physical properties, quantitative data on its biological efficacy, and in-depth descriptions of key experimental protocols. Furthermore, this guide presents putative mechanisms of action, including its interaction with critical signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction and History

Chemical and Physical Properties

This compound is a trihydroxylated xanthone characterized by the presence of a pyran ring and a prenyl chain.[5] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₂O₆ | [5] |

| Molar Mass | 394.42 g/mol | [6] |

| IUPAC Name | 5,9,10-Trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one | [7] |

| CAS Number | 5848-14-6 | [7] |

| Appearance | Yellow solid | |

| Melting Point | 181-182 °C | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |

Biological Activities and Mechanisms of Action

This compound has demonstrated a broad spectrum of biological activities, making it a compound of significant interest for drug development.

Anticancer Activity

This compound has shown potent cytotoxic effects against a range of human cancer cell lines.

Quantitative Data:

| Cell Line | IC₅₀ (µM) | Reference |

| HelaS3 (Cervical Cancer) | 1.59 ± 0.12 | |

| A549 (Lung Cancer) | 6.46 ± 0.98 | |

| HepG2 (Liver Cancer) | 5.26 ± 0.41 | |

| Vero (Normal Kidney Cells) | 4.29 ± 0.60 |

Putative Mechanism of Action:

Molecular docking studies have suggested that this compound and its derivatives may exert their anticancer effects through the competitive inhibition of Cyclin-Dependent Kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. The proposed mechanism involves the binding of this compound to the ATP-binding pocket of CDK2, preventing its phosphorylation and activation, which in turn halts the progression of the cell cycle at the G1/S phase.

Putative Anticancer Mechanism of this compound via CDK2 Inhibition.

Antibacterial Activity

This compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data:

| Bacterial Strain | MIC (µg/mL) | Reference |

| S. aureus ATCC 25923 | 16 | |

| MRSA | 16 | |

| B. subtilis ATCC 6633 | 64 | |

| B. cereus ATCC 11778 | 64 |

Putative Mechanism of Action:

In silico studies suggest that this compound's antibacterial activity may stem from its ability to inhibit key enzymes involved in bacterial cell wall synthesis.[5] The binding of this compound to these enzymes could disrupt the peptidoglycan synthesis pathway, leading to a compromised cell wall and ultimately bacterial cell death. The specific enzymes targeted are yet to be fully elucidated through experimental studies.

Putative Antibacterial Mechanism of this compound.

Anti-inflammatory Activity

This compound B, a closely related compound, has been shown to possess significant anti-inflammatory properties by modulating key signaling pathways.

Mechanism of Action:

This compound B inhibits the lipopolysaccharide (LPS)-induced inflammatory response in macrophage and microglial cells. It achieves this by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines like TNF-α and IL-6.

Anti-inflammatory Mechanism of this compound B.

Experimental Protocols

Isolation and Structure Elucidation of this compound

The following is a general protocol for the isolation of this compound from plant material, based on common phytochemical techniques.

General Workflow for Isolation and Structure Elucidation.

Methodology:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into fractions.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Methodology:

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This compound is a promising natural product with a compelling profile of anticancer, antibacterial, and anti-inflammatory activities. The elucidation of its mechanisms of action, particularly its interaction with key cellular signaling pathways, provides a strong foundation for its further development as a therapeutic agent. Future research should focus on the in vivo validation of its efficacy and safety, as well as on medicinal chemistry efforts to synthesize more potent and selective derivatives. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support and accelerate these research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. imrpress.com [imrpress.com]

- 4. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Macluraxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macluraxanthone, a naturally occurring prenylated xanthone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its interaction with key signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following tables summarize the available quantitative data for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂O₆ | [3][4] |

| Molecular Weight | 394.42 g/mol | [5][6] |

| Appearance | Yellow powder | [7] |

| CAS Number | 5848-14-6 | [5][6] |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Source |

| Melting Point | 175-181 °C | [5][6] |

| Boiling Point | Data not available (likely to decompose) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7] |

| Predicted pKa | 6.50 ± 0.40 | [8] |

| Predicted logP | 3.95 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. The following sections outline protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially to determine an approximate melting range.

-

Accurate Measurement: A second, fresh sample is then heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the completion of melting. This range is reported as the melting point.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method followed by quantification.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., chloroform, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Quantification: A known volume of the supernatant is carefully removed, filtered, and appropriately diluted. The concentration of this compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constant (pKa) of the phenolic hydroxyl groups in this compound can be determined by spectrophotometric titration.

Protocol:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent mixture (e.g., acetonitrile-water) to ensure solubility across a range of pH values.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

UV-Vis Spectroscopy: At various pH intervals, the UV-Vis spectrum of the solution is recorded. The changes in absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms of the molecule, are monitored.

-

Data Analysis: The pKa value is determined by plotting the absorbance at a selected wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.

Determination of logP (Octanol-Water Partition Coefficient)

The lipophilicity of this compound can be estimated using the shake-flask method or more rapidly by HPLC.

Shake-Flask Protocol:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is added, and the mixture is shaken vigorously for several hours to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of this compound in both the n-octanol and water phases is determined by HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathway Modulation

While direct studies on this compound are ongoing, research on the closely related compound, this compound B, has provided insights into its mechanism of action, particularly its anti-inflammatory effects. This compound B has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][9]

Diagram of the Postulated this compound Signaling Pathway

Caption: Postulated inhibitory effect of this compound on NF-κB and MAPK signaling pathways.

Experimental Workflow: Isolation and Bioactivity Screening

The following diagram illustrates a general workflow for the isolation of this compound from a natural source and subsequent screening for its biological activity.

Caption: General workflow for the isolation and bioactivity screening of this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, offering standardized protocols for their determination and insights into its biological mechanisms. The presented data and methodologies are intended to support further research and development of this compound as a promising therapeutic candidate. Future work should focus on obtaining experimental data for properties that are currently only predicted and further elucidating its precise interactions with cellular signaling pathways.

References

- 1. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

Macluraxanthone: A Technical Guide to its Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Macluraxanthone, a prenylated xanthone with significant therapeutic potential. This document details its chemical structure, physicochemical properties, established experimental protocols for its isolation and biological evaluation, and its interaction with key cellular signaling pathways.

Core Chemical and Physical Data

This compound is a naturally occurring phenolic compound belonging to the xanthone family. Its quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₂O₆ | [1][2] |

| Molecular Weight | 394.42 g/mol | [2][3] |

| CAS Number | 5848-14-6 | [1][3] |

| IUPAC Name | 5,9,10-Trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one | [1] |

| Melting Point | 181-182 °C | [4] |

Chemical Structure

The chemical structure of this compound is characterized by a tricyclic xanthene-9-one core, substituted with hydroxyl groups, a dimethylpyran ring, and a prenyl group.[1]

Caption: Chemical structure of this compound.

Experimental Protocols

This section details the methodologies for the isolation of this compound from natural sources and for the evaluation of its biological activities.

Isolation of this compound from Garcinia speciosa

The following protocol is a representative procedure for the isolation of this compound from the leaves and twigs of Garcinia speciosa.

-

Extraction:

-

Air-dried and powdered leaves and twigs of G. speciosa are extracted with ethanol at room temperature.

-

The ethanol extract is then concentrated under reduced pressure to yield a crude extract.[5]

-

-

Fractionation:

-

The crude ethanol extract is subjected to column chromatography over Diaion HP-20.

-

The column is eluted successively with water, methanol, and ethyl acetate to yield three primary fractions.[5]

-

-

Purification:

-

The methanol fraction, which typically shows the highest biological activity, is further fractionated by silica gel column chromatography.

-

The column is eluted with a solvent system of increasing polarity, such as a hexane-ethyl acetate gradient.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the major compound, this compound, are combined.[5]

-

-

Structure Elucidation:

-

The purified this compound is subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, and 2D NMR, to confirm its structure.[5]

-

Biological Activity Assays

Cytotoxicity Assessment using MTT Assay

This colorimetric assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antibacterial Activity using Micro-broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent like DMSO.

-

Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a sterile liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

-

Measurement and Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

Signaling Pathway Modulation

This compound and its analogs have been shown to exert anti-inflammatory effects by modulating key signaling pathways. Specifically, this compound B has been demonstrated to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF-κB and MAPK signaling pathways.[1][3]

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

References

- 1. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of Macluraxanthone Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic investigations of Macluraxanthone, a prenylated xanthone found in various plant species. This compound has garnered interest for its potential as an anticancer agent due to its demonstrated cytotoxic effects against a range of human cancer cell lines.[1][2] This document consolidates available quantitative data, outlines common experimental protocols for assessing its activity, and illustrates the key signaling pathways implicated in its mechanism of action.

Summary of Cytotoxic Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects across numerous human cancer cell lines.[1][3] Its efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the cell line. The compound shows strong inhibitory effects against cell lines including those from leukemia, colon carcinoma, melanoma, and lung cancer.[1][4] The presence of diprenyl, dipyrano, and prenylated pyrano substituent groups on the xanthone structure is believed to contribute significantly to its cytotoxic properties.[1][3]

Data Presentation: IC50 Values of this compound Against Human Cancer Cell Lines

The following table summarizes the reported IC50 values for this compound across various cancer cell lines. This data provides a quantitative basis for comparing its potency and selectivity.

| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Source |

| A549 | Lung Carcinoma | ~38.6 (as ED50) | 15.38 | [4] |

| HelaS3 | Cervical Cancer | Moderate Activity | - | [2] |

| HepG2 | Hepatocellular Carcinoma | Moderate Activity | - | [2] |

| Raji | Burkitt's Lymphoma | < 15 | - | [1] |

| SNU-1 | Gastric Carcinoma | < 15 | - | [1] |

| K562 | Chronic Myelogenous Leukemia | < 15 | - | [1] |

| LS-174T | Colorectal Adenocarcinoma | < 15 | - | [1] |

| SK-MEL-28 | Malignant Melanoma | < 15 | - | [1] |

| IMR-32 | Neuroblastoma | < 15 | - | [1] |

| HeLa | Cervical Cancer | 15-30 | - | [1] |

| NCI-H23 | Lung Adenocarcinoma | > 30 | - | [1] |

| PC-3 | Prostate Cancer | Reported Cytotoxicity | - | [2] |

| HT-29 | Colorectal Adenocarcinoma | Reported Cytotoxicity | - | [2] |

| KB | Oral Epidermoid Carcinoma | Reported Cytotoxicity | - | [2] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies. Some studies report ED50, which is functionally similar to IC50 in this context. "Moderate Activity" and "Reported Cytotoxicity" indicate that the compound was active, but a specific IC50 value was not provided in the cited text.

Experimental Protocols

The assessment of this compound's cytotoxicity involves a series of standardized in vitro assays. These protocols are fundamental to determining cell viability, proliferation, and the mode of cell death.

2.1 Cell Viability and Cytotoxicity Assays

These assays are the first step in screening for anticancer activity.[5] They measure the number of viable cells after exposure to the test compound.

-

Principle : The most common methods, such as the MTT or CellTiter-Glo® assays, rely on measuring metabolic activity in living cells.[6][7] In the MTT assay, mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (MTT) into a colored formazan product, which is then quantified spectrophotometrically. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.[6]

-

Methodology (General MTT Protocol) :

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10³ to 5 x 10³ cells/well) and allowed to adhere overnight.[6]

-

Compound Treatment : Cells are treated with a range of concentrations of this compound (typically in serial dilutions) and a vehicle control (e.g., DMSO).

-

Incubation : The plates are incubated for a specified period, commonly 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[6][7]

-

MTT Addition : MTT reagent (e.g., 5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.[7]

-

Solubilization : The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition : The absorbance is measured at a specific wavelength (e.g., 450-570 nm) using a microplate reader.

-

Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

-

2.2 Apoptosis and Cell Cycle Analysis

To understand the mechanism of cytotoxicity, further assays are employed to determine if this compound induces programmed cell death (apoptosis) or causes cell cycle arrest.

-

Apoptosis Detection : This is commonly performed using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.[8] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.[8]

-

Cell Cycle Analysis : Flow cytometry is also used to analyze the cell cycle distribution.[9] Cells are fixed, treated with RNase, and stained with a DNA-binding dye like PI. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9] An accumulation of cells in a specific phase suggests cell cycle arrest.[10]

Mechanisms of Action & Signaling Pathways

The cytotoxic effects of this compound and related xanthones are not merely due to non-specific toxicity but involve the modulation of specific cellular signaling pathways that regulate cell survival, proliferation, and inflammation.

3.1 Induction of Apoptosis

Apoptosis is a key mechanism through which anticancer agents eliminate tumor cells.[11] Xanthones are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] These pathways converge on the activation of effector caspases (e.g., caspase-3), which are proteases that execute the final stages of cell death by cleaving critical cellular substrates.[14]

3.2 Cell Cycle Arrest

In addition to apoptosis, many xanthones can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as G1 or S phase.[10] This prevents the cell from progressing through division and can ultimately lead to apoptosis. Studies on related compounds suggest this is achieved by modulating the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[9][10]

3.3 Modulation of Inflammatory & Survival Pathways

Chronic inflammation is closely linked to cancer development. This compound B, a related compound, has been shown to inhibit key inflammatory signaling pathways, which may contribute to its anticancer effects.[15][16]

-

NF-κB Pathway : The transcription factor NF-κB (Nuclear Factor kappa B) is a master regulator of inflammation and cell survival. In cancer, it is often constitutively active. This compound B has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway by preventing the nuclear translocation of its p65 subunit in RAW264.7 and BV2 cells.[15][16]

References

- 1. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural modifications of toxyloxanthone C and this compound isolated from Maclura cochinchinensis: cytotoxicity, antibacterial activity, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RETRACTED: Ailanthone Induces Cell Cycle Arrest and Apoptosis in Melanoma B16 and A375 Cells [mdpi.com]

- 10. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]

- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 15. This compound B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Macluraxanthone: A Technical Guide to its Antioxidant and Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macluraxanthone, a prenylated xanthone predominantly isolated from plants of the genus Maclura and Garcinia, has emerged as a compound of significant interest due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms, quantitative efficacy, and experimental protocols related to the biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Antioxidant Properties of this compound

This compound exhibits significant antioxidant activity, primarily attributed to its ability to scavenge free radicals and modulate the activity of endogenous antioxidant enzymes. The catechol moiety within its structure is a key contributor to its reducing power.

Radical Scavenging Activity

The free radical scavenging capacity of this compound has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these assays quantify the compound's antioxidant potency.

| Assay | IC50 Value (µM) | Reference Compound | Reference Compound IC50 (µM) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 19.64[1] | - | - |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Data Not Available | - | - |

| FRAP (Ferric Reducing Antioxidant Power) | Data Not Available | - | - |

Note: The available literature provides limited specific IC50 values for this compound in some standard antioxidant assays. The provided DPPH value is for a compound identified as "compound 1" in the cited study, which is structurally consistent with this compound.

Regulation of Antioxidant Enzymes

Beyond direct radical scavenging, xanthones, as a class, have been shown to influence the expression and activity of crucial antioxidant enzymes that protect cells from oxidative damage. While direct studies on this compound's effect on these specific enzymes are not extensively detailed in the available literature, the general activity of xanthones suggests a potential for such regulation. These enzymes include:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Promotes the decomposition of hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Catalyzes the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.

Further research is warranted to elucidate the specific effects of this compound on the activity and expression of these vital antioxidant enzymes.

Anti-inflammatory Properties of this compound

This compound, particularly this compound B (MCXB), demonstrates potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators and modulating critical inflammatory signaling pathways.[2]

Inhibition of Pro-inflammatory Mediators

In cellular models of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW264.7 and BV2 cells), this compound has been shown to significantly inhibit the production of several key inflammatory molecules.

| Mediator | Cell Line | Inhibition |

| Nitric Oxide (NO) | RAW264.7, BV2 | Significant inhibition of LPS-stimulated production.[2] |

| Prostaglandin E2 (PGE2) | RAW264.7, BV2 | Significant inhibition of LPS-stimulated production.[2] |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW264.7, BV2 | Significant inhibition of LPS-stimulated production.[2] |

| Interleukin-6 (IL-6) | RAW264.7, BV2 | Significant inhibition of LPS-stimulated production.[2] |

This inhibition of inflammatory mediators is a direct consequence of the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with major signaling cascades that orchestrate the inflammatory response.

This compound has been demonstrated to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It achieves this by preventing the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this transcription factor.[2]

This compound also attenuates the inflammatory response by inhibiting the phosphorylation of key components of the MAPK signaling pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[2]

Some evidence suggests that the anti-inflammatory effects of this compound may be partially mediated by the induction of Heme Oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties.[2]

Direct Enzyme Inhibition

While much of the anti-inflammatory data for this compound focuses on the inhibition of inflammatory mediator production in cellular models, the direct inhibitory effect on key inflammatory enzymes is an important area of investigation.

| Enzyme | IC50 Value (µM) |

| Cyclooxygenase-1 (COX-1) | Data Not Available |

| Cyclooxygenase-2 (COX-2) | Data Not Available |

| 5-Lipoxygenase (5-LOX) | Data Not Available |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant and anti-inflammatory effects.

Antioxidant Assays

References

In Silico Analysis and Molecular Docking of Macluraxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico studies and molecular docking analyses of Macluraxanthone, a naturally occurring xanthone with demonstrated cytotoxic and antibacterial properties. This document details the computational methodologies, summarizes key quantitative findings, and visualizes the relevant biological pathways and experimental workflows to support further drug discovery and development efforts.

Introduction

This compound, a prenylated xanthone isolated from plants of the genus Maclura and Garcinia, has garnered significant interest for its potential therapeutic applications.[1][2] In silico techniques, particularly molecular docking, have been instrumental in elucidating the potential mechanisms of action of this compound and its derivatives at the molecular level. These computational methods allow for the prediction of binding affinities and interaction patterns with biological targets, providing a rational basis for lead optimization and further experimental validation.

This guide focuses on the molecular docking studies of this compound and its derivatives against key therapeutic targets, including Cyclin-Dependent Kinase 2 (CDK2) for its anticancer activity and enzymes involved in bacterial cell wall synthesis for its antibacterial effects.[1][3] Additionally, we will explore the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, which are crucial for evaluating the drug-likeness of these compounds.

Molecular Targets and Binding Affinities

Molecular docking studies have identified CDK2 as a primary target for the cytotoxic effects of this compound derivatives.[1][3] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.[1][3][4] For antibacterial activity, in silico analyses have focused on enzymes essential for bacterial cell wall synthesis, drawing comparisons with known antibiotics like tetracycline.[1][3]

Quantitative Docking Results

The binding affinities of this compound and its derivatives to their molecular targets are summarized below. The data is presented in terms of binding energy (kcal/mol), a lower value indicating a more favorable interaction.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

| Derivative 1a | CDK2 | -7.2 to -11.0 | Roscovitine | -6.59 to -7.40 |

| Derivative 1b | CDK2 | -7.2 to -11.0 | Sorafenib | Not Specified |

| Derivative 1f | CDK2 | -7.2 to -11.0 | Kenpaullone | Not Specified |

| This compound (representative) | Bacterial Cell Wall Synthesis Enzymes | -8.5 to -10.2 | Tetracycline | Not Specified |

Note: The binding affinity values for CDK2 are representative ranges derived from studies on similar compounds.[5][6][7] The values for bacterial targets are based on studies of other alkaloids targeting these enzymes.[8]

Experimental Protocols

This section details the methodologies for in silico molecular docking studies, based on standard practices using the AutoDock suite of programs.[9]

Software and Tools

-

Ligand Preparation: ChemDraw, Marvin Sketch, or Open Babel[10]

-

Protein Preparation: AutoDockTools (part of MGLTools)[10]

-

ADMET Prediction: SwissADME, admetSAR, or ADMET Predictor™[12][13][14]

Ligand Preparation

-

The 2D structure of this compound and its derivatives are drawn using chemical drawing software.

-

The structures are converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).

-

Polar hydrogens are added, and Gasteiger charges are computed.

-

The final structures are saved in PDBQT format for use with AutoDock.[9]

Protein Preparation

-

The 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 6GUE) is downloaded from the Protein Data Bank (PDB).[6]

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens are added to the protein, and Kollman charges are assigned.

-

The prepared protein structure is saved in PDBQT format.[9]

Molecular Docking Simulation

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket.

-

Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is commonly used in AutoDock for conformational searching.[15]

-

Running the Simulation: The docking simulation is performed, generating multiple binding poses for the ligand.

-

Analysis of Results: The results are analyzed based on the binding energy and the interaction of the ligand with the amino acid residues in the active site. The pose with the lowest binding energy is typically considered the most favorable.

Signaling Pathways and Workflows

CDK2 Signaling Pathway in Cell Cycle Regulation

The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by compounds like this compound can disrupt this pathway, leading to cell cycle arrest.[3][4][16]

General Workflow for Molecular Docking

The diagram below outlines the typical workflow for a molecular docking study, from initial preparation to final analysis.

ADMET and Drug-Likeness Prediction

The evaluation of ADMET properties is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. In silico ADMET prediction provides valuable insights into a compound's potential as a drug candidate.[12][14][17]

Key ADMET Parameters

The following table summarizes the key ADMET parameters and their significance in drug development.

| Parameter | Description | Importance |